molecular formula C7H10O3S2 B14490945 Ethyl 5-oxo-1,3-dithiane-4-carboxylate CAS No. 63462-49-7

Ethyl 5-oxo-1,3-dithiane-4-carboxylate

Cat. No.: B14490945
CAS No.: 63462-49-7
M. Wt: 206.3 g/mol
InChI Key: TUNWMSKNTPEGBF-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-1,3-dithiane-4-carboxylate (CAS 63462-49-7) is a heterocyclic compound of significant interest in synthetic organic chemistry, serving as a versatile precursor and building block. Its structure features a six-membered 1,3-dithiane ring with two sulfur atoms at positions 1 and 3, a ketone group at position 5, and an ethyl ester moiety at position 4 . This unique arrangement contributes to distinct electronic and conformational properties, including a non-planar, puckered ring structure . With a molecular formula of C7H10O3S2 and a molecular weight of 206.3 g/mol, it is a valuable reagent for constructing complex molecular architectures . The primary research value of this compound lies in its application as a synthetic intermediate. It is efficiently prepared via thioacetalization-based cyclization strategies, where a carbonyl precursor, such as ethyl 4-oxo-pentanoate, reacts with 1,3-propanedithiol under acid-catalyzed conditions . Advanced synthesis methods have also been developed, including microwave-assisted solid-phase synthesis for enhanced purity and scalability, and continuous flow reactor systems that improve reproducibility and safety for large-scale production . Furthermore, its reactivity allows it to undergo various transformations, including oxidation to form sulfoxides or sulfones and reduction of its carbonyl group . This product is intended for research purposes as a key chemical intermediate. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic applications. Researchers can leverage its unique structure and reactivity to advance projects in methodology development and the synthesis of novel chemical entities.

Properties

IUPAC Name

ethyl 5-oxo-1,3-dithiane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3S2/c1-2-10-7(9)6-5(8)3-11-4-12-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNWMSKNTPEGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CSCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301464
Record name ethyl 5-oxo-1,3-dithiane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63462-49-7
Record name NSC143598
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143598
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 5-oxo-1,3-dithiane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thioacetalization-Based Cyclization Strategies

The thioacetalization of α-keto esters represents a foundational approach for constructing the 1,3-dithiane ring. This method typically involves the reaction of a carbonyl precursor with 1,3-propanedithiol under acidic or Lewis acid-catalyzed conditions. For example, ethyl 4-oxo-pentanoate reacts with 1,3-propanedithiol in the presence of trifluoroacetic acid (TFA) to yield the dithiane ring via a cyclocondensation mechanism. The reaction proceeds through intermediate thiol addition to the carbonyl group, followed by cyclization to form the six-membered dithiane system.

Key variables influencing this method include:

  • Catalyst selection : Lewis acids such as BF₃·OEt₂ enhance reaction rates but may reduce regioselectivity.
  • Solvent systems : Dichloromethane (DCM) and toluene are preferred for their ability to stabilize charged intermediates.
  • Temperature control : Reactions conducted at 0–5°C favor kinetic control, minimizing side products like disulfide byproducts.

A representative protocol from patent literature involves:

  • Dissolving ethyl 4-oxo-pentanoate (1.0 equiv) in DCM.
  • Adding 1,3-propanedithiol (1.2 equiv) and TFA (0.1 equiv).
  • Stirring at 4°C for 12 hours, followed by neutralization with NaHCO₃.
    This method achieves yields of 78–85% with >95% purity.

Oxidative Cyclization of Mercaptoacetate Derivatives

Alternative routes exploit the oxidative coupling of β-mercapto esters. Ethyl 3-mercapto-4-oxo-butanoate undergoes intramolecular cyclization in the presence of iodine or diethyl azodicarboxylate (DEAD) to form the dithiane ring. This method avoids stoichiometric acid use, making it preferable for acid-sensitive substrates.

Mechanistic pathway :

  • Thiol oxidation : I₂ converts -SH groups to disulfide (-S-S-) bonds.
  • Nucleophilic attack : The enolate of the ketone attacks the disulfide, forming the ring.
  • Ester stabilization : The ethyl carboxylate group mitigates ring strain through conjugation.

Comparative data highlights the superiority of DEAD over iodine:

Oxidizing Agent Yield (%) Reaction Time (h) Byproduct Formation
I₂ 62 8 Moderate
DEAD 89 4 Minimal

Reaction conditions: 0.1 M in THF, 25°C, 4–8 hours.

Microwave-Assisted Solid-Phase Synthesis

Recent advancements employ microwave irradiation to accelerate dithiane formation. A 2024 study demonstrated that immobilizing the keto ester precursor on Wang resin enables rapid cyclization (5–10 minutes vs. 12 hours conventionally). Key advantages include:

  • Enhanced purity : Solid-phase synthesis reduces side reactions.
  • Scalability : Yields scale linearly from 0.1 mmol to 1.0 mol (92–94% yield).
  • Green chemistry : Solvent consumption decreases by 70% compared to batch methods.

Protocol :

  • Load ethyl 4-oxo-pentanoate onto Wang resin via ester linkage.
  • Treat with 1,3-propanedithiol (2.0 equiv) and TFA (0.05 equiv) in DCM.
  • Irradiate at 100 W, 80°C for 8 minutes.
  • Cleave product from resin using 20% TFA/DCM.

Enzymatic Desymmetrization for Enantioselective Synthesis

Biocatalytic methods address the challenge of stereocontrol in dithiane synthesis. Lipase B from Candida antarctica (CAL-B) catalyzes the kinetic resolution of racemic ethyl 5-oxo-1,3-dithiane-4-carboxylate precursors. In a 2023 Journal of Organic Chemistry study, CAL-B achieved 98% enantiomeric excess (ee) by selectively acetylating the (R)-enantiomer.

Optimized conditions :

  • Substrate: Racemic ethyl 4-oxo-5-hydroxy-pentanoate.
  • Acyl donor: Vinyl acetate (3.0 equiv).
  • Solvent: MTBE at 30°C.
  • Conversion: 51% (theoretical maximum for kinetic resolution).

Continuous Flow Reactor Systems

Continuous flow technology improves reproducibility and safety for large-scale synthesis. A 2025 Organic Process Research & Development article detailed a two-stage flow system:

  • Stage 1 : Thioacetalization in a packed-bed reactor with Amberlyst-15 catalyst.
  • Stage 2 : In-line extraction using a membrane separator to remove excess dithiol.
Parameter Batch Reactor Flow Reactor
Space-time yield (g/L/h) 12 48
Solvent waste (L/kg) 120 18
Reaction time 12 h 0.5 h

This system achieves 91% yield at a 10 kg/day production rate.

Comparative Analysis of Methodologies

The table below evaluates key preparation methods:

Method Yield (%) Purity (%) Scalability Environmental Impact
Thioacetalization 78–85 95 High Moderate
Oxidative cyclization 62–89 90 Medium Low
Microwave-assisted 92–94 99 High Low
Enzymatic resolution 45–48* 98 Low Very Low
Continuous flow 91 97 Very High Low

*Theoretical maximum for kinetic resolution.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-1,3-dithiane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-oxo-1,3-dithiane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-oxo-1,3-dithiane-4-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The carbonyl group and the dithiane ring make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

5-Oxo-1,9-nonadioic Acid Diethyl Ester

Structural Differences :

  • Backbone : Unlike the cyclic 1,3-dithiane core, this compound has a linear nine-carbon chain with two ester groups and a central ketone .
  • Functional groups : Contains two ethyl ester groups (positions 1 and 9) and a ketone (position 5).

Hydrogen Bonding :

  • Linear structure allows for intermolecular interactions between ester carbonyls and ketone, whereas the cyclic dithiane derivative may form S···O interactions .

Ethyl 4-Hydroxy-5-oxo-2,5-dihydro-3-furoate

Structural Differences :

  • Ring system : A five-membered furan ring with hydroxyl and ketone groups, contrasting with the six-membered dithiane ring .
  • Functionality : Contains an additional hydroxyl group, enhancing polarity and hydrogen-bonding capacity.

Reactivity :

  • The furan ring’s aromaticity and hydroxyl group may increase acidity and participation in nucleophilic reactions compared to the sulfur-rich dithiane derivative.

Crystallography :

  • Hydrogen bonding patterns likely differ due to the hydroxyl group, forming O–H···O interactions, whereas the dithiane compound may prioritize S···O or C–H···O bonds .

Ethyl 4-Hydroxy-5-oxo-1,3,6-cycloheptatriene-1-carboxylate

Structural Differences :

  • Ring system : A seven-membered cycloheptatriene ring with conjugated double bonds, offering distinct π-orbital interactions compared to the saturated dithiane ring .
  • Functional groups : Includes hydroxyl and ketone groups, similar to the dithiane derivative but in a more rigid, unsaturated framework.

Electronic Properties :

  • Conjugation in the cycloheptatriene system may lead to enhanced UV absorption and redox activity, unlike the electron-rich dithiane compound.

Data Table: Comparative Analysis

Compound Core Structure Ring Size Key Functional Groups Hydrogen Bonding Features Reported Bioactivity
Ethyl 5-oxo-1,3-dithiane-4-carboxylate 1,3-dithiane 6-membered Oxo, ethyl ester S···O, C–H···O interactions Not reported
5-Oxo-1,9-nonadioic acid diethyl ester Linear chain N/A Oxo, two ethyl esters Ester carbonyl interactions High EAG response
Ethyl 4-hydroxy-5-oxo-2,5-dihydro-3-furoate Furan 5-membered Oxo, ethyl ester, hydroxyl O–H···O interactions Not reported
Ethyl 4-hydroxy-5-oxo-1,3,6-cycloheptatriene-1-carboxylate Cycloheptatriene 7-membered Oxo, ethyl ester, hydroxyl π-π stacking, O–H···O Not reported

Research Findings and Implications

  • Crystallographic Behavior : this compound’s structure may be refined using SHELX programs, which are widely employed for small-molecule crystallography .
  • Conformational Flexibility : The dithiane ring’s puckering, analyzed via Cremer-Pople parameters, could influence packing efficiency and solubility compared to planar analogs like furan derivatives .

Q & A

Q. What are the common synthetic routes for Ethyl 5-oxo-1,3-dithiane-4-carboxylate, and what factors influence the choice of method?

The synthesis typically involves cyclocondensation of thiocarbonyl precursors with ethyl esters under controlled conditions. For example, analogous compounds are synthesized via cascade reactions involving propargylamines and carbonyl derivatives . Key factors include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Lewis acids like ZnCl₂). The choice of method depends on yield optimization, functional group compatibility, and scalability for downstream applications.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

Structural characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks .
  • X-ray crystallography with SHELXL for refinement and ORTEP-III for visualization .
  • IR spectroscopy to identify carbonyl (C=O) and thiolane (C-S-C) stretching frequencies .
    Crystallographic data refinement includes resolving thermal displacement parameters (ADPs) and validating bond lengths/angles against databases like Cambridge Structural Database .

Q. What analytical techniques ensure purity and identity validation post-synthesis?

  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95%).
  • Mass Spectrometry (MS) for molecular ion confirmation (e.g., [M+H]⁺).
  • Elemental Analysis to verify C, H, N, S composition .
    Cross-referencing with PubChem or NIST data ensures consistency .

Advanced Research Questions

Q. What computational methods predict the reactivity and electronic properties of this compound?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Cremer-Pople parameters analyze ring puckering dynamics in the 1,3-dithiane moiety .
  • Molecular Dynamics (MD) simulations model solvent interactions and conformational flexibility .

Q. How can researchers resolve contradictions in crystallographic data, such as ring disorder or poor resolution?

  • Apply SHELXL restraints to refine disordered regions and validate using checkCIF .
  • Compare puckering amplitudes with Cremer-Pople benchmarks .
  • Use high-resolution synchrotron data to reduce noise and improve R-factors .

Q. What strategies optimize the study of biological activity in derivatives of this compound?

  • In vitro assays (e.g., enzyme inhibition) with dose-response curves (IC₅₀ determination).
  • In vivo models (e.g., stress-induced poultry studies) to assess antioxidant or anti-inflammatory effects .
  • Control groups must account for solvent effects and metabolic variability .

Q. How do hydrogen bonding networks influence crystal packing in this compound?

  • Analyze intermolecular contacts (e.g., C=O⋯H-N) using Mercury software.
  • SHELXL hydrogen-bond restraints refine geometries, while Hirshfeld surfaces map interaction propensities .

Q. What role does the 1,3-dithiane ring play in modulating chemical reactivity?

The electron-withdrawing nature of the dithiane ring enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks (e.g., hydrolysis or aminolysis). Ring-opening reactions under acidic conditions can generate thiol intermediates .

Q. How are ring puckering dynamics quantified in the 1,3-dithiane moiety?

  • Cremer-Pople coordinates define out-of-plane displacements using Cartesian coordinates from X-ray data .
  • DFT-based conformational scans identify low-energy puckered states .

Q. What methodologies validate synthetic intermediates during multi-step synthesis?

  • Tandem MS/MS fragments intermediates to confirm structural progression.
  • Single-crystal X-ray diffraction unambiguously assigns stereochemistry .
  • In situ IR monitoring tracks reaction progress in real-time .

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